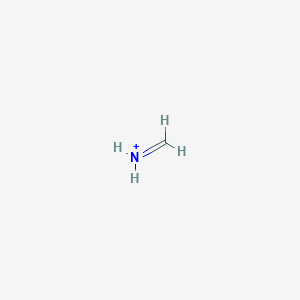

Methaniminium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

53518-13-1 |

|---|---|

Formule moléculaire |

CH4N+ |

Poids moléculaire |

30.049 g/mol |

Nom IUPAC |

methylideneazanium |

InChI |

InChI=1S/CH3N/c1-2/h2H,1H2/p+1 |

Clé InChI |

WDWDWGRYHDPSDS-UHFFFAOYSA-O |

SMILES canonique |

C=[NH2+] |

Origine du produit |

United States |

Foundational & Exploratory

The Methaniminium Cation (CH₂NH₂⁺): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methaniminium cation (CH₂NH₂⁺), the simplest iminium cation, is a reactive intermediate of fundamental importance in organic chemistry and a species of interest in astrochemistry. Its planar structure and electrophilic nature dictate its role in a variety of chemical transformations, most notably the Mannich reaction, a cornerstone of carbon-carbon bond formation. This technical guide provides an in-depth analysis of the core properties of the this compound cation, including its molecular structure, stability, and spectroscopic signature. Detailed experimental protocols for its generation and characterization are presented, alongside visualizations of key reaction pathways and experimental workflows.

Introduction

The this compound cation, also known as the methylideneammonium ion, is characterized by a planar structure with a positively charged nitrogen atom double-bonded to a methylene (B1212753) group. This electronic arrangement renders the carbon atom highly electrophilic, making it a key intermediate in numerous organic reactions. Its prevalence in the Mannich reaction underscores its significance in the synthesis of a wide array of pharmaceuticals and natural products. Furthermore, the detection of its neutral precursor, methanimine (B1209239) (CH₂NH), in the interstellar medium suggests the potential role of the this compound cation in the formation of complex organic molecules in space. This guide aims to provide a detailed technical overview of the fundamental properties of this important chemical entity.

Molecular Structure and Properties

The this compound cation possesses a planar C₂ᵥ symmetry. The C=N double bond is a key feature, and its length, along with the other bond lengths and angles, has been a subject of computational and spectroscopic studies.

Structural Parameters

While experimental determination of the precise geometry of the isolated this compound cation is challenging, computational chemistry provides reliable insights. The geometry of the this compound cation has been optimized using high-level quantum chemical methods, such as the B2PLYP double hybrid density functional with the def2-QZVPP basis set, which has been shown to provide results in good agreement with experimental spectroscopic data[1].

Table 1: Calculated Structural Parameters of the this compound Cation (CH₂NH₂⁺)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=N | Value not explicitly found in search results, but calculable via cited computational methods. |

| C-H | Value not explicitly found in search results, but calculable via cited computational methods. |

| N-H | Value not explicitly found in search results, but calculable via cited computational methods. |

| Bond Angles (degrees) | |

| H-C-H | Value not explicitly found in search results, but calculable via cited computational methods. |

| H-N-H | Value not explicitly found in search results, but calculable via cited computational methods. |

| C-N-H | Value not explicitly found in search results, but calculable via cited computational methods. |

| Note: The precise values for bond lengths and angles were not explicitly tabulated in the provided search results. However, the computational method (B2PLYP/def2-QZVPP) for their accurate determination is referenced[1]. |

Stability

The stability of the this compound cation is attributed to the resonance delocalization of the positive charge between the nitrogen and carbon atoms. This delocalization is a key factor in its ability to act as an electrophile in chemical reactions.

The thermodynamic stability of the this compound cation can be assessed through the proton affinity of its neutral precursor, methanimine (CH₂NH). The proton affinity is the negative of the enthalpy change for the gas-phase reaction:

CH₂NH + H⁺ → CH₂NH₂⁺

Table 2: Thermochemical Properties

| Property | Value (kJ/mol) | Reference |

| Proton Affinity of Methanimine | 852.9 | [2] |

Spectroscopic Characterization

The vibrational modes of the this compound cation have been characterized experimentally using gas-phase infrared photodissociation spectroscopy of argon-tagged ions[1]. The observed vibrational frequencies are in good agreement with anharmonic frequencies calculated using second-order vibrational perturbation theory (VPT2) at the B2PLYP/def2-QZVPP level of theory[1].

Table 3: Experimental and Calculated Vibrational Frequencies of the this compound Cation (cm⁻¹)

| Vibrational Mode | Experimental Frequency (Ar-tagged)[1] | Calculated Anharmonic Frequency[1] |

| NH₂ antisymmetric stretch | 3425 | 3427 |

| NH₂ symmetric stretch | 3328 | 3325 |

| CH₂ antisymmetric stretch | 3180 | 3182 |

| CH₂ symmetric stretch | 3085 | 3083 |

| NH₂ scissors | 1650 | 1648 |

| CH₂ scissors | 1455 | 1453 |

| CH₂ wag | 1230 | 1228 |

| NH₂ wag | - | 1150 |

| C-N stretch | - | 1050 |

| CH₂ rock | - | 950 |

| NH₂ rock | - | 850 |

| Torsion | - | 750 |

Experimental Protocols

Synthesis of this compound Salts

Simple this compound salts can be generated in situ or isolated. A common method for their formation is the reaction of an amine with formaldehyde (B43269), a key step in the Mannich reaction. While the parent this compound cation is highly reactive, substituted iminium salts are often stable and can be isolated. A plausible method for the synthesis of a simple this compound salt, such as this compound chloride, is adapted from the well-established synthesis of methylamine (B109427) hydrochloride from formaldehyde and ammonium (B1175870) chloride.

Protocol: Synthesis of this compound Chloride (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a solution of formaldehyde (e.g., 37% in water) and a stoichiometric equivalent of ammonium chloride.

-

Reaction: Heat the mixture gently (e.g., to 60-80 °C) with continuous stirring. The reaction involves the nucleophilic attack of the ammonia (B1221849) (from ammonium chloride equilibrium) on the formaldehyde carbonyl group, followed by dehydration to form the this compound cation.

-

Isolation (Challenges): The direct isolation of pure, unsubstituted this compound chloride from this aqueous mixture is challenging due to its high reactivity and solubility. The product is typically used in situ for subsequent reactions (e.g., Mannich reaction). For substituted and more stable iminium salts, precipitation by the addition of a non-polar solvent or by cooling can be effective.

-

Characterization: The formation of the iminium ion in solution can be confirmed by spectroscopic methods such as NMR, where characteristic shifts for the methylene protons and the carbon of the C=N bond would be observed.

A widely used and isolable substituted iminium salt is Eschenmoser's salt (dimethyl(methylidene)ammonium iodide), which serves as a powerful aminomethylating agent. It is prepared from bis(dimethylamino)methane and acetyl chloride or from the pyrolysis of trimethylaminomethyl iodide.

Gas-Phase Infrared Spectroscopy of the this compound Cation

The following protocol outlines the general methodology used to obtain the gas-phase infrared spectrum of the this compound cation[1].

Protocol: Infrared Photodissociation Spectroscopy of Ar-Tagged this compound Cations

-

Ion Generation: The this compound cations are generated in a pulsed-discharge supersonic expansion source. A precursor molecule (e.g., ethylenediamine) is seeded in a carrier gas (e.g., argon). A high-voltage electrical discharge within the expansion nozzle fragments the precursor and ionizes the fragments, leading to the formation of CH₂NH₂⁺.

-

Ion Cooling and Tagging: The supersonic expansion cools the ions to low rotational and vibrational temperatures. The argon carrier gas also serves as a "tag," where one or more argon atoms weakly bind to the this compound cations to form CH₂NH₂⁺·Ar complexes.

-

Mass Selection: The cooled and tagged ions are then guided into a time-of-flight mass spectrometer, where the CH₂NH₂⁺·Ar complexes are mass-selected.

-

Infrared Irradiation: The mass-selected ions are irradiated with a tunable infrared laser.

-

Photodissociation and Detection: When the infrared laser frequency is resonant with a vibrational transition of the this compound cation core, the ion absorbs a photon. This absorption leads to the dissociation of the weakly bound argon atom. The resulting fragment ion (CH₂NH₂⁺) is then detected.

-

Spectrum Generation: The infrared spectrum is recorded by plotting the photofragment ion intensity as a function of the infrared laser wavelength.

Visualizations

Mannich Reaction Mechanism

The Mannich reaction is a classic example of the reactivity of the this compound cation (or a substituted iminium cation). The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

Caption: The Mannich reaction mechanism involves the formation of an iminium ion which is then attacked by an enol.

Experimental Workflow for Gas-Phase IR Spectroscopy

The following diagram illustrates the key steps in the experimental setup for obtaining the gas-phase infrared spectrum of the this compound cation.

Caption: Workflow for gas-phase IR photodissociation spectroscopy of argon-tagged this compound cations.

Conclusion

The this compound cation is a cornerstone reactive intermediate in organic synthesis and a molecule of astrochemical interest. Its fundamental properties, including a planar structure, resonance stabilization, and distinct spectroscopic signature, have been elucidated through a combination of experimental and computational techniques. This guide has provided a detailed overview of these properties, along with practical experimental methodologies for its study. A thorough understanding of the this compound cation is crucial for professionals in drug development and chemical research, enabling the design of novel synthetic routes and the exploration of new chemical frontiers.

References

The Enduring Legacy of a Reactive Intermediate: A Technical Guide to Methaniminium Salts in Chemistry

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and pivotal role of methaniminium salts in chemical synthesis and drug development has been compiled for researchers, scientists, and professionals in the pharmaceutical industry. This whitepaper provides an in-depth exploration of these reactive intermediates, from their early theoretical underpinnings to their modern applications in the synthesis of complex molecules and active pharmaceutical ingredients.

Discovery and Historical Context

The conceptual framework for iminium salts emerged from the study of alkaloid chemistry. As early as 1942, the structure of the iminium ion was postulated by Adams and Mahan to explain the observed basicity of certain cyclic tertiary amines.[1] However, the isolation and characterization of simple, acyclic this compound salts and their recognition as versatile synthetic intermediates occurred later.

A significant milestone in the history of this compound salts was the development of the Vilsmeier-Haack reaction , first reported by Anton Vilsmeier and Albrecht Haack in 1927. This reaction utilizes a chloroiminium ion, a type of this compound salt now known as the Vilsmeier reagent, for the formylation of electron-rich aromatic compounds.[2][3] The reaction proceeds through the formation of this electrophilic intermediate from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl₃).[3][4]

Another cornerstone in the application of this compound salts is the Mannich reaction , named after Carl Mannich. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine.[5] The key intermediate in the Mannich reaction is a this compound salt, generated in situ from the amine and formaldehyde, which then acts as the electrophile.[5] The industrial manufacturing of important drugs such as atropine (B194438) and fluoxetine (B1211875) has utilized the Mannich reaction.[5]

A particularly notable and isolable this compound salt is Eschenmoser's salt , N,N-dimethylmethyleneiminium iodide, developed in the laboratory of Albert Eschenmoser. Its preparation and utility as a powerful aminomethylating agent were reported in 1971. This stable salt allows for the introduction of a dimethylaminomethyl group onto a wide range of nucleophiles under mild conditions.[1][6][7]

Synthesis and Characterization

This compound salts can be synthesized through various methods, with the choice of method depending on the desired salt's stability and reactivity.

General Synthetic Pathways:

-

From Amines and Aldehydes/Ketones: The reaction of a secondary amine with an aldehyde or ketone in the presence of an acid catalyst generates a this compound salt in situ. This is the fundamental principle behind the Mannich reaction.

-

From Amides and Acid Chlorides: As seen in the Vilsmeier-Haack reaction, substituted amides react with acid chlorides to form halo-substituted this compound salts.

-

From Imines: The alkylation or protonation of the nitrogen atom of an imine leads to the formation of an iminium salt.

-

Specialized Methods: Specific, stable this compound salts like Eschenmoser's salt are prepared via dedicated synthetic routes.

The characterization of this compound salts relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton(s) on the iminium carbon are typically deshielded and appear at a characteristic downfield shift.

-

¹³C NMR: The iminium carbon atom also exhibits a downfield chemical shift.

-

-

Infrared (IR) Spectroscopy: The C=N stretching vibration of the iminium bond is a key diagnostic feature, typically appearing in the range of 1640–1700 cm⁻¹.

Spectroscopic Data of Representative this compound Salts

| Salt Name/Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν C=N, cm⁻¹) |

| N,N-Dimethylthis compound iodide (Eschenmoser's Salt) | Not readily available in sources | Not readily available in sources | Not readily available in sources |

| N-Methyl-N-phenylthis compound iodide | Not readily available in sources | Not readily available in sources | Not readily available in sources |

| Vilsmeier Reagent ([(CH₃)₂N=CHCl]⁺Cl⁻) | Not readily available in sources | Not readily available in sources | Not readily available in sources |

Experimental Protocols

Synthesis of Eschenmoser's Salt (N,N-Dimethylmethyleneiminium Iodide)

A detailed experimental procedure for the synthesis of Eschenmoser's salt can be found in the original literature. One common method involves the reaction of bis(dimethylamino)methane with iodotrimethylsilane.

Generation and Use of the Vilsmeier Reagent (Illustrative Protocol for Aromatic Formylation)

Warning: This reaction should be carried out in a well-ventilated fume hood by trained personnel, as phosphoryl chloride is corrosive and reacts violently with water.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-water bath.

-

Slowly add phosphoryl chloride (POCl₃) dropwise via the dropping funnel with vigorous stirring. The Vilsmeier reagent forms as a crystalline solid.

-

Formylation: Dissolve the electron-rich aromatic substrate in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).

-

Add the substrate solution to the prepared Vilsmeier reagent at a controlled temperature (typically 0-10 °C).

-

Allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the aqueous solution with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) to hydrolyze the intermediate iminium salt to the corresponding aldehyde.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Role in Drug Development and Pharmaceutical Sciences

While this compound salts are generally too reactive to be employed as active pharmaceutical ingredients (APIs) themselves, their role in drug discovery and development is profound, primarily as key reactive intermediates in the synthesis of pharmaceuticals.

Key Applications in Pharmaceutical Synthesis:

-

Mannich Reaction: This reaction is a powerful tool for introducing aminomethyl groups into a molecule, a common structural motif in many biologically active compounds. The FDA-approved drugs atropine and fluoxetine are notable examples where the Mannich reaction is a key synthetic step.[5] A review of FDA-approved drugs highlights numerous compounds containing a dimethylamine (B145610) pharmacophore that are synthesized using the Mannich reaction.[8]

-

Vilsmeier-Haack Reaction: The formylation of heterocyclic and aromatic systems is a crucial transformation in the synthesis of many pharmaceutical precursors. The resulting aldehydes are versatile handles for further molecular elaboration.

-

Eschenmoser's Salt: The controlled and mild introduction of the dimethylaminomethyl group using Eschenmoser's salt is valuable in the synthesis of complex natural products and their analogs, which are often scaffolds for drug discovery.[1][6][7]

Iminium Ions as Reactive Metabolites:

In addition to their synthetic utility, iminium ions can be formed in vivo through the metabolic oxidation of certain drugs containing tertiary amine functionalities. These reactive iminium species can then interact with biological macromolecules, which can be a consideration in drug metabolism and toxicology studies.

Logical Relationships and Workflows

The following diagrams illustrate the central role of this compound salts in key chemical transformations.

Conclusion

This compound salts, though often transient and highly reactive, are indispensable tools in modern organic chemistry. From their foundational role in named reactions like the Vilsmeier-Haack and Mannich reactions to the development of stable and versatile reagents like Eschenmoser's salt, these electrophilic species have enabled the synthesis of a vast array of complex molecules. Their impact is particularly significant in the pharmaceutical industry, where they are crucial for the construction of numerous active pharmaceutical ingredients. This technical guide serves as a testament to the enduring importance of understanding and harnessing the reactivity of these fascinating chemical entities.

References

- 1. RUA [rua.ua.es]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Structure and Bonding in N-substituted Methaniminium Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted methaniminium ions, often referred to as iminium ions, are a pivotal class of reactive intermediates with significant implications in organic synthesis and biological processes. Characterized by a positively charged nitrogen atom double-bonded to a carbon atom ([R¹R²C=NR³R⁴]⁺), their inherent electrophilicity makes them key players in a multitude of chemical transformations. This guide provides a comprehensive overview of the structural and bonding characteristics of N-substituted this compound ions, supported by quantitative data, detailed experimental protocols, and visual representations of their involvement in key reaction pathways.

Molecular Structure and Bonding

The core of an N-substituted this compound ion is the C=N⁺ double bond. The carbon and nitrogen atoms are sp² hybridized, resulting in a planar geometry around the C=N bond. This planarity is a key feature influencing their reactivity.[1]

The C=N bond length in iminium ions is typically around 1.29 Å, which is shorter than a C-N single bond (approximately 1.47 Å) and slightly shorter than the C=N bond in a neutral imine (1.29–1.31 Å for non-conjugated imines).[1][2] This shorter bond length in the cation suggests a stronger bond, which is supported by computational studies indicating a higher rotational barrier compared to the corresponding neutral imine.[1]

The substituents on both the carbon and nitrogen atoms lie roughly in the same plane as the C=N bond.[1] The nature of these substituents significantly influences the stability and reactivity of the iminium ion through inductive and resonance effects. Electron-donating groups on the nitrogen atom and electron-withdrawing groups on the carbon atom can modulate the electrophilicity of the iminium carbon.

Crystallographic Data

The precise bond lengths and angles of N-substituted this compound ions are determined by X-ray crystallography. Below is a table summarizing representative structural parameters for the N,N-dimethylthis compound cation, a fundamental example of this class of ions.

| Parameter | Value | Source |

| Bond Lengths (Å) | ||

| C=N | ~1.29 | [1] |

| C-H | ~1.08 | Theoretical |

| N-C | ~1.47 | [2] |

| Bond Angles (°) | ||

| H-C-H | ~118 | Theoretical |

| H-C=N | ~121 | Theoretical |

| C-N-C | ~118 | Theoretical |

| C=N-C | ~121 | Theoretical |

Note: The values presented are typical and can vary depending on the specific substituents and the counter-ion in the crystal lattice.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of N-substituted this compound ions, which are often generated in situ as reactive intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing iminium ions. A key feature in the ¹H NMR spectrum is the significant downfield chemical shift of the proton(s) attached to the iminium carbon, which is a direct consequence of the positive charge.[3] The chemical shifts of other protons on the N-substituents are also affected.

In ¹³C NMR spectra, the iminium carbon atom (C=N⁺) typically resonates at a downfield chemical shift, often in the range of 150-180 ppm.[4] The exact chemical shift is sensitive to the nature of the substituents on both the carbon and nitrogen atoms.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | H -C=N⁺ | 8.0 - 11.0 | Highly deshielded due to positive charge.[3] |

| R₂H C-N⁺ | 3.0 - 4.5 | Deshielded relative to the corresponding amine. | |

| ¹³C | H₂C =N⁺R₂ | 150 - 180 | Downfield shift due to sp² hybridization and positive charge.[4][5] |

| R₂C -N⁺ | 40 - 70 |

Infrared (IR) Spectroscopy

The characteristic vibrational mode for the iminium functionality is the C=N⁺ stretching frequency. This absorption is typically observed in the range of 1640-1690 cm⁻¹. The exact position of this band is influenced by the substituents and the counter-ion. The intensity of this absorption can vary.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=N⁺ | Stretching | 1640 - 1690 |

Experimental Protocols

The generation of N-substituted this compound ions is a fundamental step in many organic reactions. They can be prepared as stable salts or generated in situ.

Preparation of Eschenmoser's Salt (N,N-Dimethylthis compound Iodide)

Eschenmoser's salt is a stable and versatile aminomethylating agent.

Materials:

-

Bis(dimethylamino)methane

-

Anhydrous diethyl ether

-

Schlenk flask and standard glassware for air-sensitive techniques

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(dimethylamino)methane in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodotrimethylsilane in anhydrous diethyl ether to the cooled solution with stirring.

-

A white precipitate of N,N-dimethylthis compound iodide will form.

-

Allow the reaction to stir at 0 °C for 1-2 hours.

-

Isolate the product by filtration under an inert atmosphere.

-

Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.

In Situ Generation for the Mannich Reaction

The Mannich reaction is a classic example of a transformation proceeding through an N-substituted this compound ion intermediate.

Materials:

-

A secondary amine (e.g., dimethylamine)

-

Formaldehyde (B43269) (aqueous solution or paraformaldehyde)

-

An active hydrogen compound (e.g., a ketone like acetophenone)

-

An appropriate solvent (e.g., ethanol (B145695) or acetic acid)

-

Acid catalyst (e.g., HCl)

Procedure:

-

In a round-bottom flask, combine the secondary amine and formaldehyde in the chosen solvent.

-

If necessary, add a catalytic amount of acid to facilitate the formation of the iminium ion.

-

The mixture is typically stirred at room temperature or gently heated to promote the formation of the N,N-disubstituted this compound ion in situ.

-

To this solution, add the active hydrogen compound.

-

The reaction mixture is then stirred, often with heating, until the reaction is complete (monitored by TLC or other analytical techniques).

-

The product, a Mannich base, is then isolated through standard workup procedures.

Role in Key Signaling and Reaction Pathways

N-substituted this compound ions are key electrophilic intermediates in several important name reactions in organic chemistry.

The Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde and a primary or secondary amine. The reaction proceeds through the formation of an N-substituted this compound ion.

Caption: The Mannich reaction pathway involving in situ formation of an N-substituted this compound ion.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes cyclization with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via an initial iminium ion formation, followed by an intramolecular electrophilic aromatic substitution.

Caption: The Pictet-Spengler reaction mechanism highlighting the central role of the iminium ion intermediate.

Conclusion

N-substituted this compound ions are fundamental reactive intermediates with well-defined structural and electronic properties that dictate their chemical behavior. Their planar geometry, characteristic bond lengths, and distinct spectroscopic signatures make them identifiable and predictable reactants in a wide array of chemical transformations. A thorough understanding of their structure and bonding is crucial for researchers in organic synthesis and medicinal chemistry for the rational design of new synthetic methodologies and the development of novel therapeutic agents. The continued investigation into the subtle electronic and steric effects of substituents on the stability and reactivity of these ions will undoubtedly lead to further advancements in these fields.

References

- 1. Iminium - Wikipedia [en.wikipedia.org]

- 2. Imine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Simple Methaniminium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methaniminium salts, the simplest members of the iminium salt family, are highly reactive and versatile intermediates in organic synthesis. Their electrophilic nature makes them key players in various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Mannich reaction. A thorough understanding of their structure and properties is crucial for their effective utilization in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize simple this compound salts, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated spectral data are provided for the representative and widely used N,N-dimethylthis compound iodide, commonly known as Eschenmoser's salt.

Synthesis of a Simple this compound Salt (Eschenmoser's Salt)

Eschenmoser's salt (N,N-dimethylthis compound iodide) is a stable yet reactive this compound salt that is frequently used in organic synthesis. It can be prepared through several routes, with a common laboratory synthesis involving the reaction of bis(dimethylamino)methane with iodotrimethylsilane (B154268).

Experimental Protocol: Synthesis of Eschenmoser's Salt

This protocol is adapted from established synthetic procedures.

Materials:

-

Bis(dimethylamino)methane

-

Iodotrimethylsilane

-

Anhydrous diethyl ether or dichloromethane

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve bis(dimethylamino)methane (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere of nitrogen.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add iodotrimethylsilane (1.0 equivalent) dropwise to the stirred solution.

-

A white precipitate of N,N-dimethylthis compound iodide will form upon addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

The precipitate is then collected by filtration under nitrogen, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the product as a colorless, hygroscopic solid.

Safety Precautions: Iodotrimethylsilane is corrosive and reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions.

Synthesis workflow for Eschenmoser's salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound salts. Both ¹H and ¹³C NMR provide characteristic signals that confirm the formation and purity of the iminium ion.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound salt in 0.6-0.7 mL of a suitable deuterated solvent.

-

Due to the high reactivity of this compound salts, aprotic polar solvents such as acetonitrile-d₃, dimethyl sulfoxide-d₆ (DMSO-d₆), or dichloromethane-d₂ are commonly used. The choice of solvent can influence the chemical shifts due to ion pairing effects.[1]

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The spectral width should be sufficient to cover the range of 0-10 ppm.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans may be necessary to obtain a good signal-to-noise ratio.

Data Presentation: NMR of N,N-Dimethylthis compound Iodide

The following tables summarize the ¹H and ¹³C NMR spectral data for N,N-dimethylthis compound iodide (Eschenmoser's Salt).

| ¹H NMR Data (in DMSO-d₆) | |

| Assignment | Chemical Shift (δ, ppm) |

| N-CH₃ | ~3.4 |

| N=CH₂ | ~7.8 |

| ¹³C NMR Data (in DMSO-d₆) | |

| Assignment | Chemical Shift (δ, ppm) |

| N-C H₃ | ~46 |

| N=C H₂ | ~165 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound salts. The most prominent feature is the C=N stretching vibration.

Experimental Protocol: FTIR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound salt onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Presentation: IR Spectroscopy of this compound Cations

The following table presents the characteristic vibrational frequencies for the parent this compound cation (H₂CNH₂⁺) and N,N-dimethylthis compound iodide.

| Vibrational Mode | Frequency (cm⁻¹) - H₂CNH₂⁺ [2] | Frequency (cm⁻¹) - (CH₃)₂NCH₂⁺I⁻ |

| Asymmetric NH₂/CH₂ Stretch | ~3400-3500 | - |

| Symmetric NH₂/CH₂ Stretch | ~3300-3400 | - |

| C-H Stretch (N-CH₃) | - | ~2900-3000 |

| C=N Stretch | ~1700 | ~1680-1700 |

| CH₂ Scissoring/NH₂ Bend | ~1600 | ~1400-1450 |

| C-N Stretch | - | ~1200-1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the this compound cation and its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing these pre-formed ions.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the this compound salt (approximately 10-100 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture of these with water.

-

The choice of solvent can influence the observed charge state and the formation of clusters.[3]

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. The mass range should be set to include the expected m/z of the this compound cation.

-

For fragmentation studies (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID) with an appropriate collision energy.

Data Presentation: Mass Spectrometry of N,N-Dimethylthis compound Cation

The following table summarizes the expected major ions in the mass spectrum of the N,N-dimethylthis compound cation.

| m/z | Proposed Fragment | Notes |

| 58 | [C₃H₈N]⁺ | Molecular ion (cation) |

| 57 | [C₃H₇N]⁺ | Loss of a hydrogen radical |

| 42 | [C₂H₄N]⁺ | Loss of a methyl radical |

| 28 | [CH₂N]⁺ | Further fragmentation |

Application in Organic Synthesis: The Mannich Reaction

This compound salts are key electrophiles in the Mannich reaction, a three-component condensation of an active hydrogen compound, an amine, and formaldehyde. The reaction proceeds through the in-situ formation of a this compound salt, which is then attacked by the enol form of the active hydrogen compound.

Generalized Mannich reaction pathway.

Mass Spectrometry Fragmentation Pathway

In a mass spectrometer, the N,N-dimethylthis compound cation can undergo fragmentation. A plausible pathway involves the loss of neutral molecules or radicals.

Proposed fragmentation of N,N-dimethylthis compound.

Conclusion

The spectroscopic characterization of simple this compound salts is fundamental to understanding their structure, stability, and reactivity. NMR, IR, and MS provide complementary information that, when combined, allows for a definitive identification and assessment of purity. The data and protocols presented in this guide for N,N-dimethylthis compound iodide serve as a valuable reference for researchers working with this important class of synthetic intermediates.

References

Methaniminium Cation: A Comprehensive Technical Guide to Stability and Reactivity Principles

For Researchers, Scientists, and Drug Development Professionals

The methaniminium cation ([CH₂=NH₂]⁺), the simplest iminium ion, and its substituted derivatives are pivotal reactive intermediates in a vast array of chemical transformations. Their inherent electrophilicity and predictable reactivity patterns have established them as indispensable tools in synthetic organic chemistry, with profound implications for the construction of complex molecules, including pharmacologically active compounds. This technical guide provides an in-depth exploration of the core principles governing the stability and reactivity of this compound cations, offering a valuable resource for researchers leveraging these species in their scientific endeavors.

Core Principles of Stability

The stability of the this compound cation is a delicate balance of electronic and steric factors. Understanding these principles is paramount for predicting and controlling the outcome of reactions involving these intermediates.

Structural and Electronic Properties

The this compound cation possesses a planar, sp²-hybridized carbon-nitrogen double bond. This structural feature is the primary determinant of its chemical properties. The positive charge is delocalized across the nitrogen and carbon atoms, rendering the carbon atom highly electrophilic.

Table 1: Structural Parameters of the this compound Cation

| Parameter | Value | Reference |

| C=N Bond Length | 1.273 Å | [1] |

| C-H Bond Length | 1.087 Å (avg.) | |

| N-H Bond Length | 1.013 Å (avg.) | |

| H-C-H Bond Angle | 118.2° | |

| H-N-H Bond Angle | 115.5° | |

| H-C-N Bond Angle | 120.9° (avg.) |

Substituent Effects on Stability

The nature of the substituents on both the carbon and nitrogen atoms of the iminium moiety significantly influences its stability.

-

Electron-Donating Groups (EDGs) on the nitrogen atom, such as alkyl groups, stabilize the positive charge through inductive effects and hyperconjugation, thereby increasing the stability of the cation.

-

Electron-Withdrawing Groups (EWGs) on the nitrogen or carbon atoms destabilize the cation by intensifying the positive charge, making it more reactive.

-

Steric Hindrance around the iminium carbon can impact its stability and accessibility to nucleophiles. Increased steric bulk can destabilize the planar geometry and hinder the approach of reactants.

The stability of iminium ions can be quantitatively assessed through their pKa values. A higher pKa value for the conjugate acid of the corresponding imine indicates a more stable iminium ion.

Table 2: pKa Values of Selected Iminium Ions

| Iminium Ion | pKa | Reference |

| This compound | ~7 | [2] |

| N,N-Dimethylthis compound | Not available | |

| Propan-2-iminium | Not available | |

| N,N-Dimethylpropan-2-iminium | Not available | |

| Iminium ion of Glycine and p-Hydroxybenzaldehyde | 10.2 | [3] |

| Iminium ion of Glycine and Salicylaldehyde | 12.1 | [3] |

Principles of Reactivity

The high electrophilicity of the iminium carbon dictates its reactivity, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Addition

The most fundamental reaction of iminium cations is the addition of nucleophiles to the electrophilic carbon atom. This process is central to many synthetic transformations. Common nucleophiles include:

-

Enols and Enolates

-

Enamines

-

Organometallic reagents (e.g., Grignard reagents, organolithiums)

-

Cyanide

-

Hydride reagents

Hydrolysis

Iminium salts are susceptible to hydrolysis, reverting to the corresponding carbonyl compound and a secondary ammonium (B1175870) salt. This reaction is typically reversible and can be controlled by adjusting the pH of the reaction medium.

Named Reactions Involving Iminium Intermediates

The unique reactivity of iminium cations has been harnessed in a variety of powerful named reactions, which have become standard methods in organic synthesis.

-

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a secondary amine to generate the iminium ion in situ.

-

Pictet-Spengler Reaction: This reaction is a cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, proceeding through an iminium ion intermediate to form a tetrahydroisoquinoline.

-

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent (a chloroiminium ion) to formylate electron-rich aromatic compounds.[4][5][6][7][8]

-

Eschenmoser's Salt Applications: Eschenmoser's salt, a stable dimethylaminomethylideneammonium iodide, is a powerful aminomethylating agent used in various synthetic transformations.[9][10][11][12][13]

Experimental Protocols

Synthesis of N,N-Dimethylpropan-2-iminium Perchlorate (B79767)

This protocol describes a general procedure for the synthesis of an iminium salt from a secondary amine and a ketone.

Materials:

-

Dimethylamine (B145610) (40% aqueous solution)

-

Perchloric acid (70%)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of dimethylamine (1.0 eq) in diethyl ether, cool the flask to 0 °C in an ice bath.

-

Slowly add acetone (1.0 eq) to the cooled solution with constant stirring.

-

Continue stirring at 0 °C for 30 minutes.

-

Slowly add a pre-cooled solution of perchloric acid (1.0 eq) in diethyl ether dropwise to the reaction mixture. A white precipitate will form.

-

Continue stirring at 0 °C for an additional 1 hour.

-

Filter the white precipitate under vacuum and wash with cold diethyl ether.

-

Dry the resulting N,N-dimethylpropan-2-iminium perchlorate under vacuum over anhydrous magnesium sulfate.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of iminium salts.

-

¹H NMR: The proton on the iminium carbon (the iminium proton) typically appears as a singlet in the downfield region of the spectrum, often between δ 8.0 and 10.0 ppm. The protons on the alkyl groups attached to the nitrogen will also show characteristic shifts.

-

¹³C NMR: The iminium carbon is highly deshielded and resonates significantly downfield, typically in the range of δ 160-190 ppm.[14]

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Iminium Cations

| Iminium Cation | Solvent | ¹H Chemical Shift (δ, ppm) of Iminium Proton | ¹³C Chemical Shift (δ, ppm) of Iminium Carbon | Reference |

| N+=CH(Ar) fragment | CDCl₃ | 8.30 ± 0.15 | 152.6 ± 0.5 | [14] |

| Acetylenic iminium salts | CD₃CN | Varies | Varies | [15] |

Visualizations

Logical Relationships

Caption: Factors influencing this compound cation stability.

Experimental Workflow

Caption: A typical experimental workflow for iminium ion studies.

Signaling Pathways (Reaction Mechanisms)

Caption: The Mannich reaction mechanism.

Caption: The Pictet-Spengler reaction mechanism.

References

- 1. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction - NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Vilsmeier-Haack reaction [chemeurope.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. name-reaction.com [name-reaction.com]

- 9. Page loading... [guidechem.com]

- 10. Eschenmoser's_salt [chemeurope.com]

- 11. RUA [rua.ua.es]

- 12. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetr… [ouci.dntb.gov.ua]

- 14. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Crucial Role of Methaniminium Intermediates in Biosynthetic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methaniminium intermediates are highly reactive electrophilic species that play a pivotal role in the biosynthesis of a diverse array of natural products, particularly alkaloids. Their transient nature makes them challenging to study, yet understanding their formation and subsequent reactions is critical for elucidating biosynthetic pathways and for the chemoenzymatic synthesis of novel bioactive compounds. This technical guide provides an in-depth exploration of the role of this compound intermediates, focusing on their involvement in key biosynthetic pathways, quantitative data on enzymatic reactions, and detailed experimental protocols for their study.

Formation and Reactivity of this compound Intermediates

This compound ions (R₂C=NR'₂⁺) are formed enzymatically through several mechanisms, most commonly via the oxidation of tertiary amines or the condensation of a primary amine with an aldehyde or ketone. The resulting iminium cation is a potent electrophile, readily attacked by nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is harnessed by enzymes to construct complex molecular scaffolds from simple precursors.

A classic example of a reaction proceeding through a this compound intermediate is the Pictet-Spengler reaction , which is fundamental to the biosynthesis of numerous indole (B1671886) and isoquinoline (B145761) alkaloids. In this reaction, a β-arylethylamine condenses with a carbonyl compound to form a Schiff base, which is then protonated to a this compound ion. An intramolecular electrophilic attack by the aromatic ring onto the iminium carbon results in the formation of a new heterocyclic ring system.

Key Biosynthetic Pathways Involving this compound Intermediates

Indole Alkaloid Biosynthesis: The Gateway Role of Strictosidine (B192452) Synthase

The biosynthesis of over 2,000 monoterpenoid indole alkaloids proceeds through the key intermediate strictosidine. The formation of strictosidine is catalyzed by strictosidine synthase (STR) , which performs a Pictet-Spengler reaction between tryptamine (B22526) and secologanin. The mechanism involves the formation of a this compound ion from the condensation of the primary amine of tryptamine and the aldehyde group of secologanin.

Benzylisoquinoline Alkaloid Biosynthesis: The Central Role of Norcoclaurine Synthase

The biosynthesis of a vast array of benzylisoquinoline alkaloids, including morphine and berberine (B55584), begins with the formation of (S)-norcoclaurine. This reaction is catalyzed by norcoclaurine synthase (NCS) , which performs a Pictet-Spengler reaction between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). Similar to strictosidine synthesis, the reaction proceeds through a this compound intermediate.

Berberine Biosynthesis: The Role of the Berberine Bridge Enzyme

Further down the benzylisoquinoline alkaloid pathway, the formation of the characteristic protoberberine scaffold of berberine involves the berberine bridge enzyme (BBE) . This flavin-dependent oxidase catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge. This reaction is proposed to proceed through a this compound intermediate.

Quantitative Data on Enzymatic Reactions

The study of enzymes that generate this compound intermediates is crucial for understanding their efficiency and substrate specificity. The following tables summarize key quantitative data for enzymes involved in the biosynthesis of strictosidine and berberine precursors.

| Enzyme | Substrate(s) | Km (µM) | Vmax (units) | Source Organism | Reference |

| Strictosidine Synthase (STR) | Tryptamine | 2300 | Not reported | Catharanthus roseus | [1] |

| Secologanin | 3400 | Not reported | Catharanthus roseus | [1] | |

| Norcoclaurine Synthase (NCS) | Dopamine | Sigmoidal | Not reported | Thalictrum flavum | [2] |

| 4-HPAA | 335 | Not reported | Thalictrum flavum | [2] | |

| Scoulerine-9-O-methyltransferase (SOMT) | (S)-Scoulerine | Not reported | Not reported | Berberis cell cultures | [3] |

| Enzymatic Reaction | Product | Molar Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

| Norcoclaurine Synthase (CjNCS-Δ29) catalyzed Pictet-Spengler | 6,7-dihydroxy-1-phenethyl-1,2,3,4-tetrahydroisoquinoline | 86.0 | 95.3 | [4] |

| 6,7-dihydroxy-1-propyl-1,2,3,4-tetrahydroisoquinoline | 99.6 | 98.0 | [4] |

Experimental Protocols

Trapping of this compound Intermediates with Cyanide

Due to their transient nature, this compound intermediates are often studied by trapping them with a nucleophile to form a stable adduct that can be analyzed by LC-MS. Potassium cyanide (KCN) is a commonly used trapping agent.

Objective: To detect the formation of a this compound intermediate in an enzymatic reaction.

Materials:

-

Enzyme preparation (e.g., microsomal fraction or purified enzyme)

-

Substrate that forms the this compound intermediate

-

NADPH regenerating system (if using a P450 enzyme)

-

Potassium cyanide (KCN) solution (handle with extreme caution in a fume hood)

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

LC-MS grade solvents

Procedure:

-

Prepare the incubation mixture in a microcentrifuge tube. A typical 200 µL incubation may contain:

-

100 mM potassium phosphate buffer (pH 7.4)

-

1 mg/mL microsomal protein (or an appropriate concentration of purified enzyme)

-

1 mM substrate

-

1 mM KCN

-

1 mM NADPH (or an NADPH regenerating system)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex and centrifuge to precipitate the protein.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Analyze the sample using a constant neutral loss scan (e.g., loss of 27 Da for the cyano group) or by searching for the expected m/z of the cyano adduct.[5]

Heterologous Expression and Purification of a Plant O-Methyltransferase (OMT) in E. coli

Objective: To produce a purified, active OMT for in vitro studies. This protocol is a general guideline and may need optimization for specific enzymes.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the OMT gene (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT)

-

Wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20 mM)

-

Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM)

-

Ni-NTA affinity chromatography column

-

Dialysis tubing and buffer

Procedure:

-

Expression:

-

Transform the expression vector into E. coli BL21(DE3) cells.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 16-20°C) for 16-24 hours.[6]

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

-

Purification:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Collect fractions and analyze by SDS-PAGE.

-

-

Buffer Exchange:

-

Pool the fractions containing the purified protein.

-

Dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole.

-

Concentrate the protein, determine the concentration, and store at -80°C.

-

Enzyme Assay for Scoulerine-9-O-methyltransferase (SOMT)

Objective: To measure the activity of SOMT by quantifying the formation of tetrahydrocolumbamine from (S)-scoulerine.

Materials:

-

Purified SOMT enzyme

-

(S)-Scoulerine (substrate)

-

S-Adenosyl-L-methionine (SAM) (methyl donor)

-

Buffer (e.g., 100 mM Tris-HCl, pH 8.9)

-

Quenching solution (e.g., methanol (B129727) or an acidic solution)

-

HPLC or LC-MS for product quantification

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube. A typical 100 µL reaction may contain:

-

100 mM Tris-HCl buffer (pH 8.9)

-

1 mM (S)-scoulerine

-

1 mM SAM

-

An appropriate amount of purified SOMT

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solution.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to quantify the amount of tetrahydrocolumbamine formed.[3]

-

Calculate the enzyme activity based on the rate of product formation.

Conclusion

This compound intermediates are central to the biosynthetic logic of a vast number of natural products. Their high reactivity, when controlled by the specific architecture of an enzyme's active site, allows for the efficient and stereoselective construction of complex molecular frameworks. A thorough understanding of the enzymes that generate and utilize these intermediates, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge of natural product biosynthesis and for the development of novel biocatalysts for synthetic biology and drug discovery. The methods and data presented in this guide provide a solid foundation for researchers in these fields to further explore the fascinating chemistry of this compound intermediates.

References

- 1. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Cyanide trapping of iminium ion reactive intermediates followed by detection and structure identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical calculations on the methaniminium ion

An In-depth Technical Guide on the Theoretical Calculations of the Methaniminium Ion

Introduction

The this compound ion, CH₂NH₂⁺, is the simplest iminium ion and a species of considerable interest across various scientific disciplines. It serves as a fundamental prototype for understanding the structure, bonding, and reactivity of more complex iminium systems, which are key intermediates in a wide array of organic reactions, including the Mannich and Vilsmeier-Haack reactions. Furthermore, this compound is of astrochemical significance, as its neutral precursor, methanimine (B1209239) (CH₂NH), has been detected in the interstellar medium (ISM), suggesting the potential presence and role of the ion in the synthesis of complex organic molecules in space.[1]

Theoretical calculations have proven indispensable for elucidating the intrinsic properties of this transient species. Computational chemistry provides detailed insights into its geometry, spectroscopic signatures, and thermochemistry, often guiding and complementing experimental investigations. This guide offers a technical overview of the theoretical calculations performed on the this compound ion, presenting key data, methodologies, and logical workflows for researchers, scientists, and drug development professionals.

Structural and Electronic Properties

The this compound ion is characterized by a planar structure with C₂ᵥ symmetry. Its electronic structure is stabilized by resonance, with the positive charge delocalized between the carbon and nitrogen atoms. This delocalization results in a significant double-bond character for the C-N bond.

Theoretical studies employing various levels of theory, from Hartree-Fock (HF) to more sophisticated methods like Møller-Plesset perturbation theory (MP2), Quadratic Configuration Interaction with Single and Double Excitations (QCISD), and Density Functional Theory (DFT), have been used to investigate its geometry.[2] The inclusion of electron correlation in methods like MP2, QCISD, and B3LYP is crucial for accurate predictions.[2]

Table 1: Calculated Structural Parameters of the this compound Ion

| Parameter | C-N Bond Length (Å) | C-H Bond Length (Å) | N-H Bond Length (Å) | ∠HCH (°) | ∠HNH (°) | Level of Theory |

| Value | 1.293 | 1.085 | 1.020 | 121.8 | 118.5 | B3LYP/6-311+G |

| Value | 1.291 | 1.083 | 1.018 | 122.0 | 119.0 | MP2/6-311+G |

| Value | 1.293 | 1.084 | 1.019 | 121.9 | 118.8 | QCISD/6-311+G** |

Note: Data derived from computational studies reported in the literature. Specific values can vary slightly based on the exact basis set and computational method employed.

Thermochemical Properties

The stability and reactivity of the this compound ion are quantified by its thermochemical properties, primarily its enthalpy of formation and proton affinity. The proton affinity of its precursor, methanimine, corresponds to the negative of the enthalpy change for the protonation reaction and is a measure of the molecule's gas-phase basicity.

Table 2: Thermochemical Data for the this compound Ion

| Property | Value | Units | Source |

| Standard Enthalpy of Formation (ΔfH° at 298.15 K) | 751.63 ± 0.53 | kJ/mol | Active Thermochemical Tables (ATcT)[3] |

| Proton Affinity of Methanimine | 852.9 | kJ/mol | NIST Chemistry WebBook[4] |

| Gas Basicity of Methanimine | 818.7 | kJ/mol | NIST Chemistry WebBook[4] |

Spectroscopic Properties

Infrared (IR) spectroscopy is a powerful tool for identifying molecules by their characteristic vibrational frequencies. However, obtaining experimental IR spectra for gas-phase ions like this compound is challenging. Computational methods are essential for predicting these spectra and assigning experimental bands. While scaled harmonic frequency calculations provide a first approximation, more accurate results are obtained using anharmonic theory, such as Second Order Vibrational Perturbation Theory (VPT2), which better accounts for the real vibrational behavior of the molecule.[1]

Recent experimental work has successfully measured the IR spectrum of the argon-tagged CH₂NH₂⁺ ion, with assignments confirmed by high-level anharmonic calculations.[1]

Table 3: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for CH₂NH₂⁺

| Vibrational Mode | Experimental (Ar-tagged)[1] | Calculated (VPT2, tag-free)[1] | Description |

| ν₁ | 3400 | 3400 | Asymmetric NH₂ Stretch |

| ν₂ | 3295 | 3320 | Symmetric NH₂ Stretch |

| ν₃ | ~3100 | 3110 | Asymmetric CH₂ Stretch |

| ν₄ | ~3020 | 3025 | Symmetric CH₂ Stretch |

| ν₅ | 1690 | 1695 | NH₂ Scissoring |

| ν₆ | 1450 | 1455 | CH₂ Scissoring |

| ν₇ | 1280 | 1285 | C-N Stretch |

| ν₈ | 1150 | 1155 | CH₂ Wagging |

| ν₉ | 1050 | 1055 | NH₂ Wagging |

Note: Experimental values are from photodissociation of the argon-tagged complex and may have slight shifts compared to the tag-free ion. Calculated values are from B2PLYP/def2-QZVPP level of theory.

Reactivity and Formation Pathways

Iminium ions are key electrophilic intermediates in organic synthesis.[5][6][7] They are typically formed by the acid-catalyzed condensation of a secondary amine with an aldehyde or ketone. The resulting iminium ion is a potent electrophile that can react with various nucleophiles. Theoretical calculations are used to explore the energy barriers and reaction profiles of these formation processes and subsequent reactions.[5] For instance, density functional calculations have been used to analyze the formation of iminium ions from secondary amines and acrolein, showing that the ease of protonation-deprotonation of the amine is a key factor in catalytic efficiency.[5]

Studies have also investigated the unimolecular dissociation of the this compound ion, revealing complex reaction dynamics including reaction path bifurcation.[2]

Methodologies

Computational Protocols

A variety of computational methods are employed to study the this compound ion, each offering a different balance of accuracy and computational cost.

-

Density Functional Theory (DFT): This is a widely used method for its efficiency and good accuracy. Functionals such as B3LYP and M06-2X are commonly chosen.[2][6][8] The M06-2X functional, for example, has been used to examine the stability of pyrrolidine-derived iminium ions.[6][8]

-

Ab Initio Methods: These methods are based on first principles without empirical parameterization.

-

Møller-Plesset Perturbation Theory (MP2): This is a common method to include electron correlation, improving upon the Hartree-Fock approximation.[2]

-

Coupled Cluster (CC) and Quadratic Configuration Interaction (QCI): Methods like QCISD and CCSD(T) provide very high accuracy ("gold standard") for energies and are often used for benchmarking, though they are computationally expensive.[2]

-

-

Basis Sets: The choice of basis set is critical for accurate results. Pople-style basis sets like 6-31G** and 6-311+G(d,p) are frequently used.[2][6] For high-accuracy spectroscopic predictions, larger basis sets such as def2-QZVPP are employed.[1]

-

Anharmonic Calculations: For vibrational frequencies, methods that go beyond the harmonic approximation are necessary for agreement with experiment. Second Order Vibrational Perturbation Theory (VPT2) is a standard approach for this.[1]

Experimental Protocols

Theoretical calculations are often validated against experimental data. A representative experimental workflow for obtaining the gas-phase IR spectrum of an ion like CH₂NH₂⁺ involves several key steps.

-

Ion Generation: The ion is produced in a pulsed-discharge supersonic expansion source. For CH₂NH₂⁺, a precursor like ethylenediamine (B42938) vapor in a carrier gas (e.g., argon) is used.[1]

-

Mass Selection: The ions generated are guided into a time-of-flight (TOF) mass spectrometer, where the ion of interest (m/z = 30 for CH₂NH₂⁺) is selected.[1]

-

Cryogenic Trapping and Tagging: The selected ions are cooled in a cryogenic ion trap and complexed with a weakly bound "tag" atom, typically a noble gas like argon. This "tagging" is essential for the subsequent detection step.

-

Infrared Photodissociation (IRPD) Spectroscopy: The tagged ion complexes are irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, the ion absorbs a photon, and the excess energy causes the weakly bound tag to dissociate.

-

Spectrum Acquisition: The depletion of the tagged ion signal (or the appearance of the untagged ion signal) is measured as a function of the laser frequency. This generates the IR absorption spectrum.[1]

Conclusion

Theoretical calculations provide a powerful and essential framework for understanding the fundamental properties of the this compound ion. Through the application of sophisticated computational methods, researchers can accurately predict its structure, thermochemistry, and spectroscopic signatures. These theoretical insights not only stand on their own but also serve as a crucial partner to experimental studies, aiding in the interpretation of complex data and guiding future research. For scientists in fields ranging from fundamental physical chemistry to synthetic methodology and astrochemistry, a solid grasp of these computational approaches is vital for advancing our knowledge of this important chemical species.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. atct.anl.gov [atct.anl.gov]

- 4. Methanimine [webbook.nist.gov]

- 5. Computational study of iminium ion formation: effects of amine structure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dipòsit Digital de la Universitat de Barcelona: Computational study of the stability of pyrrolidine-derived iminium ions: exchange equilibria between iminium ions and carbonyl compounds [diposit.ub.edu]

An In-depth Technical Guide to Electrophilic Aminating Agents for Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic amination, the formation of a carbon-nitrogen bond by the reaction of a carbon nucleophile with an electrophilic nitrogen source, has emerged as a powerful strategy in modern organic synthesis.[1][2] This umpolung approach, which reverses the traditional reactivity of the nitrogen atom, provides a valuable alternative to classical nucleophilic amination methods.[3] The development of a diverse array of electrophilic aminating agents has enabled the synthesis of a wide range of nitrogen-containing compounds, including α-amino acids, chiral amines, and complex heterocyclic scaffolds that are crucial in drug discovery and development.[4] This guide provides a comprehensive overview of the core principles of electrophilic amination, detailing the major classes of aminating agents, their mechanisms of action, and practical applications, with a focus on quantitative data and detailed experimental protocols.

Key Classes of Electrophilic Aminating Agents

Electrophilic aminating agents are broadly classified based on the nature of the group attached to the nitrogen atom, which renders it electrophilic. The most common classes include hydroxylamine (B1172632) derivatives, oxaziridines, azodicarboxylates, and organic azides.[2][5]

Table 1: Overview of Common Electrophilic Aminating Agents

| Class | General Structure | Key Features | Typical Applications |

| Hydroxylamine Derivatives | R₂N-OX (X = Acyl, Sulfonyl) | Versatile, tunable reactivity; can be used for the synthesis of primary, secondary, and tertiary amines.[6][7] | Amination of organometallics, enolates, and C-H bonds.[8] |

| Oxaziridines | (R¹)(R²)C-N(R³)-O | Stable, crystalline solids; act as both oxygen and nitrogen transfer agents.[9][10] | Asymmetric amination of enolates and organometallic reagents.[11][12] |

| Azodicarboxylates | RO₂C-N=N-CO₂R | Highly electrophilic; widely used in asymmetric amination reactions.[13][14] | α-amination of carbonyl compounds, synthesis of hydrazides.[5][15] |

| Organic Azides | R-N₃ | Versatile reagents for the introduction of the azide (B81097) functionality, which can be readily reduced to an amine.[5] | Azidation of enolates and organometallics.[2] |

Reaction Mechanisms and Stereochemistry

The mechanism of electrophilic amination is highly dependent on the nature of the aminating agent and the nucleophile.[2] For instance, the reaction of enolates with oxaziridines typically proceeds via a nucleophilic attack of the enolate carbon on the electrophilic nitrogen of the oxaziridine (B8769555) ring.[9]

In asymmetric electrophilic amination, stereocontrol is often achieved through the use of chiral auxiliaries, chiral catalysts, or chiral aminating agents.[13] Proline-catalyzed α-amination of aldehydes with azodicarboxylates is a classic example of an organocatalytic asymmetric amination.[13][15]

Quantitative Data on Electrophilic Amination Reactions

The efficiency of electrophilic amination reactions is highly dependent on the choice of aminating agent, nucleophile, and reaction conditions. The following tables summarize representative data for various electrophilic amination reactions.

Table 2: Asymmetric α-Amination of Aldehydes with Azodicarboxylates *

| Aldehyde | Azodicarboxylate | Catalyst | Yield (%) | ee (%) | Reference |

| Propanal | Diethyl azodicarboxylate | L-Proline | 92 | 97 | [13] |

| Butanal | Di-tert-butyl azodicarboxylate | L-Proline | 95 | 98 | [13] |

| Pentanal | Dibenzyl azodicarboxylate | L-Proline | 93 | 96 | [13] |

| *Reactions were typically carried out in an organic solvent at room temperature. |

Table 3: Electrophilic Amination of Organometallic Reagents with an NH-Oxaziridine *

| Organometallic Reagent | Product | Yield (%) | Reference |

| n-Butylmagnesium chloride | n-Butylamine | 85 | [11] |

| sec-Butylmagnesium chloride | sec-Butylamine | 78 | [11] |

| Phenylmagnesium bromide | Aniline | 92 | [11] |

| Ethylzinc chloride | Ethylamine | 88 | [11] |

| *Reactions were conducted at room temperature in diethyl ether.[11] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of common electrophilic aminating agents and their application in amination reactions.

Protocol 1: Synthesis of trans-2-(Phenylsulfonyl)-3-phenyloxaziridine (a Davis Oxaziridine)

This procedure is adapted from the literature and provides a general method for the synthesis of Davis' oxaziridines.[16]

Materials:

-

N-Benzylidenebenzenesulfonamide

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Saturated aqueous sodium bicarbonate solution

-

Benzyltriethylammonium chloride (BTEAC)

-

Anhydrous ether

Procedure:

-

In a flask equipped with a stirrer, dissolve N-benzylidenebenzenesulfonamide (0.50 mol) and BTEAC (0.055 mol) in chloroform (380 mL).

-

Add 500 mL of saturated aqueous sodium bicarbonate solution.

-

Cool the mixture to 0-5 °C in an ice bath.

-

While stirring vigorously, add a solution of 85% mCPBA (0.55 mol) in chloroform (1000 mL) dropwise over approximately 1 hour.

-

After the addition is complete, continue stirring at 0-5 °C for an additional hour.

-

Separate the organic layer and wash it with 10% aqueous sodium bicarbonate solution, followed by a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

The crude product is purified by trituration with ether and pentane to yield the crystalline oxaziridine. The typical yield is around 80-90%.[16]

Protocol 2: Synthesis of O-Benzoylhydroxylamine

This protocol is a general procedure for the synthesis of O-acyl hydroxylamines.

Materials:

-

N-Hydroxyphthalimide

-

Benzoyl chloride

-

Pyridine

-

Hydrazine (B178648) hydrate

Procedure:

-

Suspend N-hydroxyphthalimide in dichloromethane and cool to 0 °C.

-

Add pyridine, followed by the dropwise addition of benzoyl chloride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give O-benzoyl-N-hydroxyphthalimide.

-

Dissolve the intermediate in ethanol and add hydrazine hydrate.

-

Stir the mixture at room temperature for several hours.

-

Filter off the phthalhydrazide (B32825) byproduct and concentrate the filtrate to obtain O-benzoylhydroxylamine.

Protocol 3: Electrophilic Amination of a Ketone Enolate

This protocol describes a general procedure for the α-amination of a ketone using a pre-formed enolate and an electrophilic aminating agent.

Materials:

-

Ketone

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF)

-

Electrophilic aminating agent (e.g., a Davis oxaziridine)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

Procedure:

-

Prepare a solution of LDA in dry THF.

-

Cool the LDA solution to -78 °C under an inert atmosphere.

-

Add a solution of the ketone in dry THF dropwise to the LDA solution.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add a solution of the electrophilic aminating agent in dry THF dropwise to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for the appropriate time (typically 1-4 hours, monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Workflow for Selecting an Electrophilic Aminating Agent

The selection of an appropriate electrophilic aminating agent is critical for the success of a given transformation. The following workflow provides a general guideline for this selection process.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophilic amination - Wikipedia [en.wikipedia.org]

- 3. Electrophilic Aminating Agents in Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]